N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is an organic compound characterized by a benzylamine structure with a substitution of a 5-methyl-1,2,4-oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activity. It is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities and utility in drug discovery.
The synthesis of N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine typically involves several key steps:
These synthetic routes can be optimized for yield and purity using techniques such as continuous flow reactors in industrial settings, which enhance reaction efficiency and reduce by-products .
The molecular structure of N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine can be represented as follows:
The structure features a central benzylamine moiety with a 5-methyl-1,2,4-oxadiazole substituent at the para position on the benzene ring. The oxadiazole ring contributes to the compound's chemical reactivity and potential biological interactions.
The presence of nitrogen and oxygen atoms in the oxadiazole ring allows for various interaction modes such as hydrogen bonding and π-π stacking, which are critical for its biological activity .
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine can undergo several chemical reactions:
These reactions highlight the versatility of N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine in synthetic organic chemistry.
The mechanism of action for N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine largely depends on its application in biological systems. In medicinal chemistry contexts, this compound may interact with specific enzymes or receptors:
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine typically exhibits:
The chemical properties include:
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine has several applications across various fields:
This compound represents a valuable addition to the class of oxadiazole derivatives with promising applications in drug discovery and materials science.
The journey of 1,2,4-oxadiazoles from chemical curiosities to privileged scaffolds in medicinal chemistry spans over a century of innovative research. First synthesized in 1884 by Tiemann and Krüger, these heterocyclic compounds remained largely unexplored until the mid-20th century when their biological potential began to unfold [2] [4]. The inaugural breakthrough came in the 1960s with the introduction of oxolamine as a clinically approved cough suppressant, marking the first therapeutic application of a 1,2,4-oxadiazole-containing drug [2] [7]. This milestone demonstrated the scaffold's drug-like properties and safety profile, paving the way for subsequent innovations.
The 1980s witnessed the emergence of prenoxdiazine, another antitussive agent featuring the 1,2,4-oxadiazole core, which further validated the pharmacological relevance of this heterocyclic system [2]. The late 20th and early 21st centuries saw an exponential increase in oxadiazole-based drug development, with notable successes including:
Fasiplon, a nonbenzodiazepine anxiolytic that exploits the oxadiazole ring as a bioisostere for traditional pharmacophores while offering improved metabolic stability [7]. Ataluren, a breakthrough therapeutic approved for treating Duchenne muscular dystrophy caused by nonsense mutations, which demonstrated how the 1,2,4-oxadiazole scaffold could address previously untreatable genetic conditions [7] [10]. Pleconaril, an antiviral agent effective against picornaviruses, showcasing the scaffold's versatility beyond central nervous system applications [2].
A significant turning point came in 2011 with the discovery of phidianidines A and B, the first naturally occurring 1,2,4-oxadiazoles isolated from the marine mollusk Phidiana militaris [2] [4]. These compounds exhibited potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective binding to CNS targets (μ-opioid receptor, dopamine transporter), providing novel structural templates for drug design [4]. This discovery fundamentally altered the perception of 1,2,4-oxadiazoles as purely synthetic constructs and revealed their existence in nature's chemical arsenal.
The period from 1997 to 2017 saw a dramatic surge in medicinal chemistry publications focused on 1,2,4-oxadiazoles, reflecting growing recognition of their therapeutic potential [4]. This renaissance has been fueled by several key factors: the scaffold's exceptional metabolic stability even under strongly acidic conditions [4]; its versatility as a bioisostere for ester and amide functionalities, thereby improving pharmacokinetic profiles [1] [4]; and its ability to participate in diverse non-covalent interactions with biological targets through hydrogen bonding and π-π stacking [1] [7]. Modern synthetic advances, including microwave-assisted cyclization and transition-metal-catalyzed reactions, have further accelerated the exploration of this chemical space [1] [7].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Class | Approval Period | Key Structural Feature |
---|---|---|---|
Oxolamine | Antitussive | 1960s | 3-Aryl-5-amino substitution |
Prenoxdiazine | Antitussive | 1980s | 3-(o-chlorophenyl)-5-piperazinyl |
Fasiplon | Anxiolytic | 1990s | Imidazo[1,2-b][1,2,4]oxadiazole core |
Ataluren | Genetic disorder therapy | 2010s | 3-(4-carboxyphenyl)-5-(perfluorophenyl) |
Pleconaril | Antiviral | 2000s | 3-(trifluoromethylphenyl)-5-(3-methylisoxazolyl) |
The biological activity and physicochemical properties of 1,2,4-oxadiazole derivatives exhibit extraordinary sensitivity to substituent positioning, creating distinct opportunities for rational drug design. The C3 and C5 positions of the heterocyclic ring serve as critical modification points that profoundly influence molecular recognition, target engagement, and metabolic stability [2] [6]. This positional significance stems from the electronic asymmetry inherent to the 1,2,4-oxadiazole ring system, which lacks the symmetry of its 1,3,4-oxadiazole counterpart [4].
Electronic Asymmetry and Aromaticity: Spectroscopic studies of substituted 1,2,4-oxadiazoles reveal fundamental differences in conjugation patterns depending on substituent placement. While 3-phenyl-1,2,4-oxadiazole (λmax = 238 nm) and 5-phenyl-1,2,4-oxadiazole (λmax = 250 nm) exhibit modest bathochromic shifts, the 3,5-diphenyl derivative shows an intermediate absorption (λmax = 245 nm), indicating minimal aromatic character [4]. This contrasts sharply with 2,5-diphenyl-1,3,4-oxadiazole (λmax = 276 nm), which demonstrates significant conjugation. These findings confirm that 1,2,4-oxadiazoles behave more as conjugated dienes than aromatic systems, explaining their enhanced reactivity toward nucleophiles at the C5 position [4].
Antibacterial Applications: The dramatic influence of substituent positioning is exemplified in antibacterial oxadiazoles targeting DNA gyrase and penicillin-binding proteins. Compound 17 (IC50 = 1.2 μM against E. coli DNA gyrase) features a C3-linked pyrrole group that optimizes ATP-binding site interactions [3]. Structure-activity relationship (SAR) studies of bis-oxadiazoles revealed that C5 modifications with electron-withdrawing groups significantly enhanced anti-Staphylococcus aureus activity, while electron-donating amino substitutions diminished potency [3]. Similarly, in four-ring antibacterial systems, hydrogen-bond donors on the A-ring proved essential when positioned meta to the oxadiazole linkage, whereas acceptors were disfavored [3].
Anticancer Applications: Position-specific effects profoundly impact anticancer activity. 5-Fluorouracil conjugates linked through the C3 position of the oxadiazole ring (compounds 7a-j) demonstrated superior activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to C5-linked analogs [10]. Molecular docking revealed that C3 linkage optimally positioned the 5-fluorouracil moiety for interaction with thymidylate synthase while allowing the oxadiazole ring to engage in complementary hydrogen bonding [10].
N-Alkylation Effects: The benzylamine moiety of N-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine exemplifies strategic positioning that enhances target engagement. In FXR antagonists, N-alkylation of the piperidine nitrogen in oxadiazole derivatives yielded compounds with dual FXR antagonist/PXR agonist activity (e.g., compound 5 with 71% PXR activation efficacy) [8]. This demonstrates how strategic N-substitution can modulate nuclear receptor selectivity—a principle directly applicable to the methylamino group in our target compound.
Table 2: Positional Effects of Oxadiazole Substituents on Biological Activity
Position | Substituent Type | Biological Consequence | Exemplar Compounds |
---|---|---|---|
C3 | Aryl (2-naphthyl) | Enhanced FXR antagonism (IC50 = 0.58 μM) | Compound 1 [8] |
C5 | Piperidinyl (N-alkylated) | Dual FXR antagonist/PXR agonist | Compounds 5, 11 [8] |
C3 | Pyridyl | Improved anti-E. coli activity (MIC = 60 μM) | Ortho-nitro derivative [6] |
C3 | 5-Fluorouracil conjugate | Enhanced anticancer activity | 7a-j [10] |
C5 | Propargylamino | Antitubercular activity | Ox5-Ox7 [5] |
Rational Design Implications: The strategic placement of the methyl group at the C5 position in N-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine serves multiple purposes: steric stabilization of the heterocyclic core, modulation of electron density at the C3-C bond, and optimization of lipophilicity for membrane penetration. Simultaneously, the N-methylbenzylamine substituent at the para position of the C3-phenyl ring provides conformational flexibility for target engagement while maintaining favorable logP values (predicted 2.1-3.8) that comply with Lipinski's rules [5] [8]. This structural configuration exemplifies modern oxadiazole design principles where both electronic and steric factors are optimized through rational substituent placement.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7